N-cyclohexyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Overview
Description
N-cyclohexyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a methoxy group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using nucleophilic aromatic substitution reactions.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The final step involves coupling the piperazine and dihydropyridine rings through a series of condensation reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridine ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The dihydropyridine ring may also play a role in the compound’s activity by interacting with ion channels or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride
Uniqueness
N-cyclohexyl-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxy group and the dihydropyridine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O3/c1-33-24-17-30(18-25(32)27-20-5-3-2-4-6-20)22(15-23(24)31)16-28-11-13-29(14-12-28)21-9-7-19(26)8-10-21/h7-10,15,17,20H,2-6,11-14,16,18H2,1H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKKRCXRYUNDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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